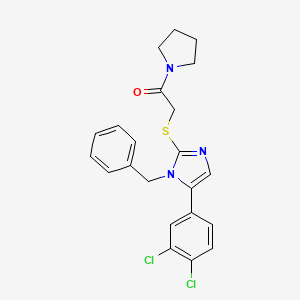
2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21Cl2N3OS and its molecular weight is 446.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic molecule characterized by its complex structure, which includes an imidazole ring and a pyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H20Cl2N4S, with a molecular weight of approximately 422.32 g/mol. Its structure features an imidazole ring known for its significant pharmacological properties, including the ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the imidazole ring through condensation reactions.
- Introduction of the thioether linkage.
- Final coupling with the pyrrolidine moiety.
These synthetic routes highlight the complexity involved in producing this compound, which may influence its biological activity.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial activity. For instance, studies have shown that similar imidazole derivatives possess efficacy against various pathogens, including bacteria and fungi. The presence of the dichlorophenyl group in this compound may enhance its antimicrobial properties due to increased lipophilicity and potential interactions with microbial membranes.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit comparable activity. The mechanism of action is believed to involve:
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cells.
In vitro studies have shown promising results where derivatives of imidazole exhibited IC50 values lower than standard chemotherapeutic agents, indicating potent anticancer activity.
Case Studies
Several case studies provide insights into the biological efficacy of related compounds:
| Study | Compound | Activity | IC50 (µM) |
|---|---|---|---|
| (E)-N’-(3,4-dihydroxybenzylidene)-2-thioacetamide | Anticancer | 0.24 | |
| 2-substituted imidazoles | Antimicrobial | <10 | |
| Various thiazole derivatives | Anticonvulsant | 0.275 |
These studies underscore the potential for this compound to contribute to therapeutic strategies against infections and cancer.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The imidazole ring can participate in hydrogen bonding and π–π interactions with enzymes or receptors.
- Membrane Interaction : The lipophilic nature due to the dichlorophenyl group may facilitate membrane penetration, enhancing bioavailability and efficacy against microbial or cancerous cells.
Propriétés
IUPAC Name |
2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3OS/c23-18-9-8-17(12-19(18)24)20-13-25-22(27(20)14-16-6-2-1-3-7-16)29-15-21(28)26-10-4-5-11-26/h1-3,6-9,12-13H,4-5,10-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPKYXEMACYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














